molecular formula C15H15NO2 B8426281 Benzyl 2-anilinoacetate

Benzyl 2-anilinoacetate

Cat. No.: B8426281
M. Wt: 241.28 g/mol
InChI Key: DEECQWKSRANSBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl 2-anilinoacetate (IUPAC name: 2-(N-benzylanilino)acetic acid) is an ester derivative characterized by a benzyl group, an anilino (phenylamino) moiety, and an acetic acid backbone. Its molecular formula is C₁₅H₁₅NO₂, with a molecular weight of 241.29 g/mol and a CAS registry number of 23582-63-0 . Structurally, the compound combines the ester functionality of benzyl groups with the electron-rich anilino group, conferring unique physicochemical and biological properties.

Properties

Molecular Formula

C15H15NO2

Molecular Weight

241.28 g/mol

IUPAC Name

benzyl 2-anilinoacetate

InChI

InChI=1S/C15H15NO2/c17-15(11-16-14-9-5-2-6-10-14)18-12-13-7-3-1-4-8-13/h1-10,16H,11-12H2

InChI Key

DEECQWKSRANSBN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)CNC2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Esters with Benzyl Groups

Benzyl Phenyl Acetate (CAS 102-16-9)
  • Molecular Formula : C₁₅H₁₄O₂
  • Molecular Weight : 226.27 g/mol
  • Physical Properties : Colorless liquid with a boiling point of 317–319°C , refractive index (nD) of 1.553–1.558 , and density of 1.095–1.099 g/mL at 20°C .
  • Key Differences: Unlike benzyl 2-anilinoacetate, benzyl phenyl acetate lacks the anilino group, resulting in lower polarity and reduced hydrogen-bonding capacity. This difference likely impacts solubility; benzyl phenyl acetate is soluble in ethanol (33% in 90% ethanol), whereas the amino group in this compound may enhance water solubility.
Benzyl Benzoate (CAS 120-51-4)
  • Molecular Formula : C₁₄H₁₂O₂
  • Molecular Weight : 212.24 g/mol
  • Applications : Widely used in pharmaceuticals and cosmetics as a solvent or fixative .
  • Safety Profile: Classified as toxic to aquatic life (UN 3082), with hazards including skin/eye irritation .

Amino-Substituted Esters

Methyl 2-Anilinoacetate
  • Binding Properties: Computational studies (BEDAM, SDM, and MSDM methods) report binding free energies for methyl 2-anilinoacetate, highlighting its moderate affinity for protein targets .
  • This compound’s bulkier benzyl moiety may enhance membrane permeability or alter metabolic stability.

Benzoate Esters (Aliphatic and Aromatic)

categorizes benzoate esters into subgroups (e.g., phenyl benzoate, methyl benzoate). Key comparisons include:

  • Methyl Benzoate (CAS 93-58-3) : Simpler ester with a methyl group; lower molecular weight (136.15 g/mol) and higher volatility.

Amides vs. Esters: 2-Aminobenzamides

For example:

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.